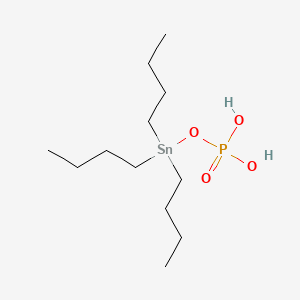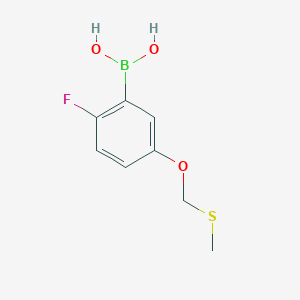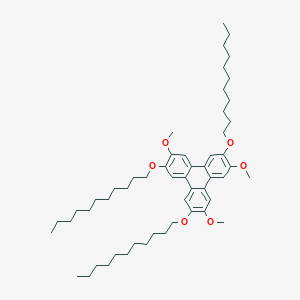
magnesium;1-chloro-2-ethylbenzene-4-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-2-ethylbenzene-4-ide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-2-ethylbenzene-4-ide;bromide typically involves the reaction of 1-chloro-2-ethylbenzene with magnesium in the presence of an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:
1-chloro-2-ethylbenzene+Mg→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.
Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Benzenes: Result from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the formation of carbon-carbon bonds.
Polymer Chemistry: Acts as a catalyst in the polymerization of certain monomers.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophile. The magnesium atom, being electropositive, facilitates the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves the formation of a transition state where the nucleophilic carbon attacks the electrophilic center, followed by the formation of the final product.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-chloro-2-methylbenzene-4-ide;bromide
- Magnesium;1-chloro-2-propylbenzene-4-ide;bromide
- Magnesium;1-chloro-2-butylbenzene-4-ide;bromide
Uniqueness
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide is unique due to its specific substituent pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group influences the steric and electronic properties of the compound, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C8H8BrClMg |
|---|---|
Peso molecular |
243.81 g/mol |
Nombre IUPAC |
magnesium;1-chloro-2-ethylbenzene-4-ide;bromide |
InChI |
InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GNCIMLOYDWPVFI-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


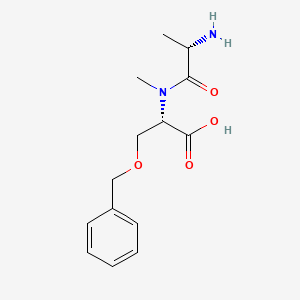
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
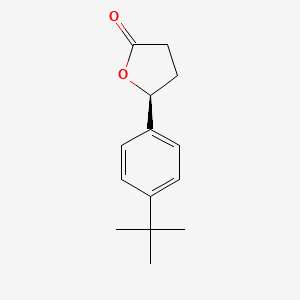
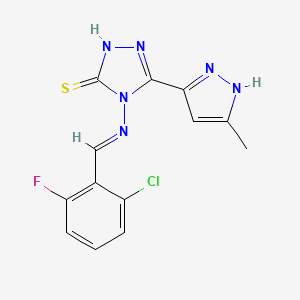
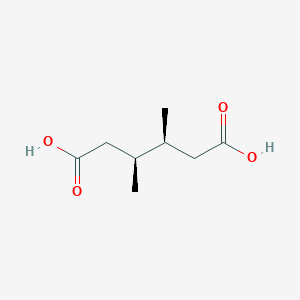

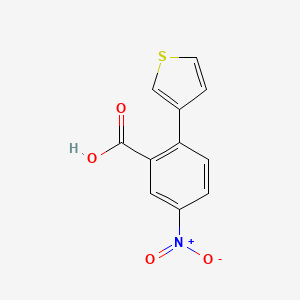
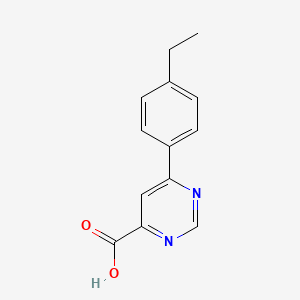
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
